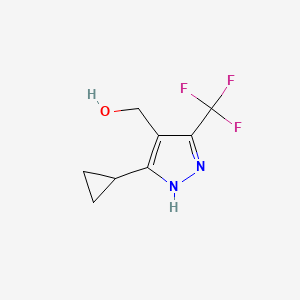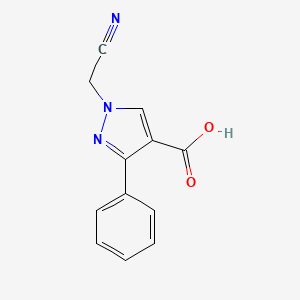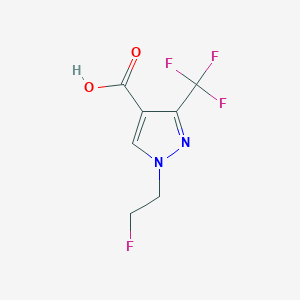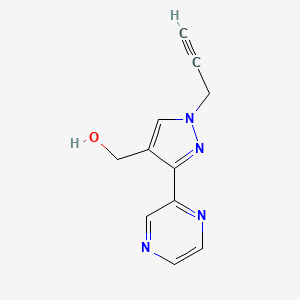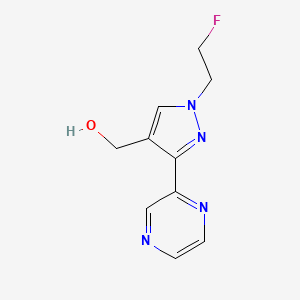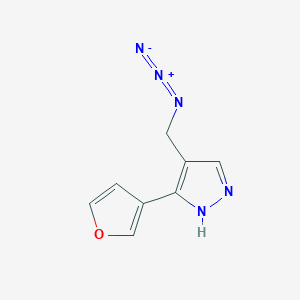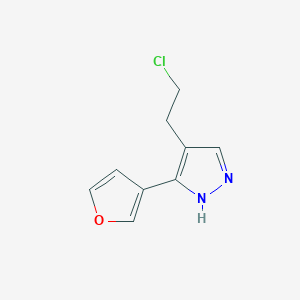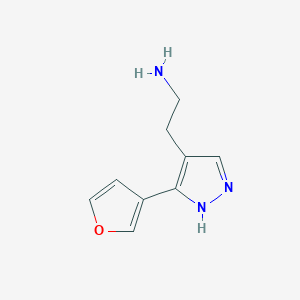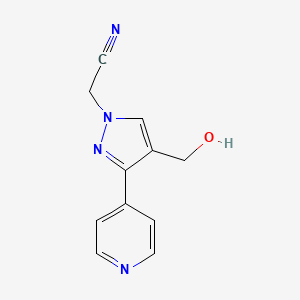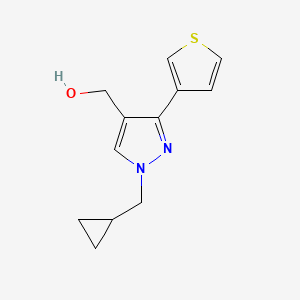
6-(2-Chloro-6-fluorophenyl)pyrimidin-4-amine
説明
“6-(2-Chloro-6-fluorophenyl)pyrimidin-4-amine” is a chemical compound that belongs to the class of pyrimidines . Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the acid-catalysed chemo-selective C-4 substitution of 7H-pyrrolo[2,3-d]pyrimidine (7-deazapurine) ring with various amines has been used to produce a library of thirty 7H-Pyrrolo[2,3-d]pyrimidine derivatives .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The compound also contains a phenyl group attached to the pyrimidine ring, which is substituted with chlorine and fluorine atoms .科学的研究の応用
Synthetic Utility in Antitumor Drugs
6-(2-Chloro-6-fluorophenyl)pyrimidin-4-amine serves as a critical intermediate in the synthesis of many antitumor drugs. It is prominently used in the formation of small molecular inhibitors targeting cancer. The synthesis process involves steps such as acylation and nucleophilic substitution, and the structures of intermediates are confirmed using techniques like MS and 1H NMR. The method's optimization offers pathways for efficient drug development (Gan et al., 2021).
Quantum Chemical Characterization
The compound has been subjected to quantum chemical studies to investigate hydrogen bonding sites within pyrimidine compounds derivatives. This kind of study is essential to understand the molecule's interaction capabilities, which is crucial in drug design to ensure proper binding with biological targets. Molecular electrostatic potential maps and geometric parameters of hydrogen bonding complexes provide deep insights into the molecule's reactive sites (Traoré et al., 2017).
Antibacterial and Antifungal Properties
Derivatives of this compound have shown promising antibacterial and antifungal activities. Compounds with specific substitutions on the phenyl ring attached to the pyrimidine ring have demonstrated significant activity against various pathogens like V. cholerae, S. aureus, and others. This indicates the potential use of these compounds in developing new antimicrobial agents (Thanusu et al., 2010).
Role in Sensitizing Cancer Cells to Radiotherapy
Some derivatives of the compound have shown potential in sensitizing cancer cells to radiotherapy. This is crucial in overcoming the limitations of radiotherapy, such as radioresistance and injury to normal tissues. Certain derivatives can inhibit cell viability significantly and arrest cell cycle progression, making them valuable as potential radiosensitizers to improve the therapeutic outcomes of cancer treatment (Jung et al., 2019).
将来の方向性
作用機序
Target of Action
Pyrimidines and their derivatives have been found to target a variety of enzymes and receptors in cells. For instance, some 4,6-diarylpyrimidin-2-amine derivatives have been shown to inhibit Aurora kinase A , an enzyme involved in cell division .
Mode of Action
The interaction of these compounds with their targets often results in changes in cellular processes. For example, the inhibition of Aurora kinase A by certain pyrimidine derivatives leads to a reduction in the phosphorylation of the enzyme, affecting its activity .
Biochemical Pathways
The inhibition of Aurora kinase A affects the cell cycle, specifically the transition from G2 to M phase . This can lead to cell cycle arrest and apoptosis, or programmed cell death .
Result of Action
The ultimate effect of these compounds at the cellular level can include cell cycle arrest and induction of apoptosis, as mentioned above . This can lead to a decrease in the proliferation of cancer cells, for example .
生化学分析
Biochemical Properties
6-(2-Chloro-6-fluorophenyl)pyrimidin-4-amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with various enzymes, including kinases and phosphatases, which are crucial for regulating cellular processes. The nature of these interactions often involves the inhibition or activation of enzyme activity, leading to downstream effects on cellular signaling pathways. For instance, this compound may bind to the active site of a kinase, preventing its phosphorylation activity and thereby modulating signal transduction pathways .
Cellular Effects
The effects of this compound on cells are diverse and depend on the specific cell type and context. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can affect the expression of genes involved in cell cycle regulation, apoptosis, and metabolic processes. These changes can lead to alterations in cell proliferation, differentiation, and survival . Additionally, the compound’s impact on cellular metabolism may involve shifts in metabolic flux and changes in the levels of key metabolites.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can bind to enzymes, such as kinases, and inhibit their activity by occupying the active site or inducing conformational changes that reduce enzyme function. This inhibition can lead to a cascade of effects, including the disruption of signaling pathways and alterations in gene expression. Furthermore, this compound may also interact with transcription factors, influencing their ability to regulate gene transcription .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term cellular responses. The stability of the compound is crucial for its sustained activity, and any degradation products may have different biological effects. Long-term studies have shown that prolonged exposure to this compound can lead to adaptive cellular responses, including changes in gene expression and metabolic adjustments . These temporal effects are important for understanding the compound’s potential therapeutic applications and safety profile.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound may exhibit beneficial effects, such as modulating specific signaling pathways or reducing inflammation. At higher doses, toxic or adverse effects may be observed, including cellular toxicity, organ damage, and systemic effects . Threshold effects are also important to consider, as there may be a specific dosage range within which the compound is effective without causing significant harm.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound may undergo biotransformation through processes such as oxidation, reduction, and conjugation, leading to the formation of metabolites with different biological activities . These metabolic pathways can influence the compound’s overall efficacy and safety, as well as its potential interactions with other drugs and biomolecules.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may be transported across cell membranes by specific transporters or binding proteins, influencing its localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential and minimizing off-target effects.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, localization to the nucleus may enhance its ability to interact with transcription factors and influence gene expression, while localization to the mitochondria may impact cellular metabolism and energy production.
特性
IUPAC Name |
6-(2-chloro-6-fluorophenyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFN3/c11-6-2-1-3-7(12)10(6)8-4-9(13)15-5-14-8/h1-5H,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYLQSEKIUBVIIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=CC(=NC=N2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




